1-(Tert-butoxy)butan-2-one
Description
1-(Tert-butoxy)butan-2-one is a ketone derivative featuring a tert-butoxy group (-OC(CH₃)₃) attached to the second carbon of butan-2-one (2-butanone). This compound combines the reactivity of a ketone group with the steric bulk of the tert-butyl ether moiety, making it valuable in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]butan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-7(9)6-10-8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
RZBFUGKWUZYMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(tert-butoxy)butan-2-one with structurally or functionally related compounds, including ethers, ketones, and aryl-substituted derivatives.
Key Comparative Insights
Structural and Functional Differences Ketone vs. Ether Reactivity: Unlike 1-tert-butoxybutane (a simple ether), this compound contains a ketone group, enhancing its reactivity in nucleophilic additions or condensations .
Applications Pharmaceutical Intermediates: Aryl-substituted ketones (e.g., 1-[4-(trifluoromethyl)phenyl]butan-2-one) are prioritized for drug discovery due to their bioactivity, while tert-butoxy ketones may serve as protected intermediates .
Toxicity and Safety Ethers vs. Data Gaps: For this compound and its analogs, chronic toxicity and environmental persistence data are largely absent, highlighting the need for further studies .
Research Findings and Data Gaps
- Synthetic Utility : The tert-butoxy group in ketones enhances stability during multi-step syntheses, as seen in Boc-protected intermediates (e.g., 1-[(tert-butoxy)carbonyl]azetidine derivatives) .
- Pharmacological Potential: Pyridinyl- and morpholinophenyl-substituted ketones demonstrate neuroprotective and antioxidant properties, suggesting avenues for this compound derivatization .
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